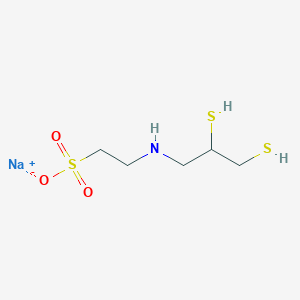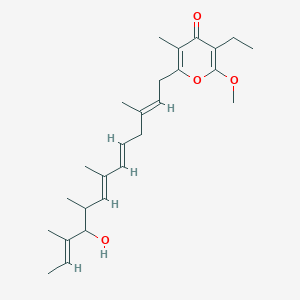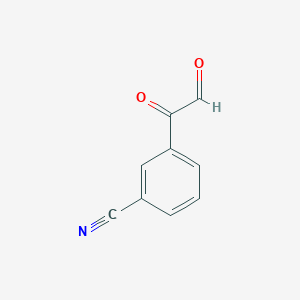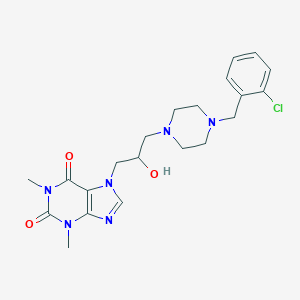
N-(2,3-Dimercaptopropyl)taurine sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimercaptopropyl)taurine sodium salt, also known as DMTS, is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. This compound was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in a variety of diseases.
作用機序
The mechanism of action of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the formation of stable complexes with heavy metals, which are then excreted from the body. N-(2,3-Dimercaptopropyl)taurine sodium salt has a high affinity for mercury and is able to remove it from the brain, liver, and kidneys. It has also been shown to protect against the toxic effects of lead and cadmium.
Biochemical and Physiological Effects
In addition to its chelating properties, N-(2,3-Dimercaptopropyl)taurine sodium salt has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may contribute to its protective effects against heavy metal toxicity. N-(2,3-Dimercaptopropyl)taurine sodium salt has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and superoxide dismutase.
実験室実験の利点と制限
One of the main advantages of N-(2,3-Dimercaptopropyl)taurine sodium salt for lab experiments is its ability to chelate heavy metals, which can interfere with analytical techniques and confound experimental results. However, N-(2,3-Dimercaptopropyl)taurine sodium salt has some limitations as well. It can be difficult to obtain pure N-(2,3-Dimercaptopropyl)taurine sodium salt, and its stability in aqueous solutions can be a challenge.
将来の方向性
There are several future directions for research on N-(2,3-Dimercaptopropyl)taurine sodium salt. One area of interest is its potential therapeutic applications in diseases associated with heavy metal toxicity, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new chelating agents based on the structure of N-(2,3-Dimercaptopropyl)taurine sodium salt, which may have improved properties and efficacy. Finally, there is a need for further studies on the safety and toxicity of N-(2,3-Dimercaptopropyl)taurine sodium salt, particularly in humans.
合成法
The synthesis of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the reaction of taurine with 2,3-dimercaptopropanol in the presence of sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 267.37 g/mol.
科学的研究の応用
N-(2,3-Dimercaptopropyl)taurine sodium salt has been extensively studied for its ability to chelate heavy metals, particularly mercury, lead, and cadmium. This property makes it a valuable tool in scientific research, as it can be used to remove these toxic metals from biological samples and prevent their interference with analytical techniques.
特性
CAS番号 |
19872-06-1 |
|---|---|
製品名 |
N-(2,3-Dimercaptopropyl)taurine sodium salt |
分子式 |
C5H12NNaO3S3 |
分子量 |
253.3 g/mol |
IUPAC名 |
sodium;2-[2,3-bis(sulfanyl)propylamino]ethanesulfonate |
InChI |
InChI=1S/C5H13NO3S3.Na/c7-12(8,9)2-1-6-3-5(11)4-10;/h5-6,10-11H,1-4H2,(H,7,8,9);/q;+1/p-1 |
InChIキー |
WZUGYSQXOSQMGX-UHFFFAOYSA-M |
異性体SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
正規SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
同義語 |
Taurine, N-(2,3-dimercaptopropyl)-, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)












